molecular formula C17H17BrO2 B8330725 7-Bromo-1-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-ol

7-Bromo-1-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B8330725
M. Wt: 333.2 g/mol
InChI Key: UVBVKTDJHBCEMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-ol is a useful research compound. Its molecular formula is C17H17BrO2 and its molecular weight is 333.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H17BrO2

Molecular Weight

333.2 g/mol

IUPAC Name

7-bromo-1-(4-methoxyphenyl)-3,4-dihydro-2H-naphthalen-1-ol

InChI

InChI=1S/C17H17BrO2/c1-20-15-8-5-13(6-9-15)17(19)10-2-3-12-4-7-14(18)11-16(12)17/h4-9,11,19H,2-3,10H2,1H3

InChI Key

UVBVKTDJHBCEMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC3=C2C=C(C=C3)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 0.55 g (1.65 mmol ) of 7-bromo-1-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-ol, obtained analogously to Example 1a) from 7-bromo-3,4-dihydro-2H-naphthalen-1-one and 4-methoxyphenyl-magnesium bromide, and 0.2 ml of trifluoroacetic acid in 20 ml of tetra-hydrofuran is warmed at 50° C. for 12 hours and subsequently evaporated to dryness. 10 ml of saturated sodium hydrogencarbonate are added to the residue, and the aqueous mixture is extracted twice with 10 ml of ethyl acetate each time. After the combined organic phases have been dried over sodium sulfate and the solvent has been stripped off, the crude product is purified by column chromatography on silica gel (petroleum ether ethyl acetate 9:1), giving 0.54 g of 7-bromo-1-(4-methoxyphenyl)-3,4-dihydronaphthalene; LC/MS: 338 (M+Na).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-methoxyphenyl-magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.